4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid
Brand Name: Vulcanchem
CAS No.: 951889-23-9
VCID: VC2291723
InChI: InChI=1S/C14H19NO3/c1-3-15(4-2)12-7-5-11(6-8-12)13(16)9-10-14(17)18/h5-8H,3-4,9-10H2,1-2H3,(H,17,18)
SMILES: CCN(CC)C1=CC=C(C=C1)C(=O)CCC(=O)O
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol

4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid

CAS No.: 951889-23-9

Cat. No.: VC2291723

Molecular Formula: C14H19NO3

Molecular Weight: 249.3 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid - 951889-23-9

Specification

CAS No. 951889-23-9
Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
IUPAC Name 4-[4-(diethylamino)phenyl]-4-oxobutanoic acid
Standard InChI InChI=1S/C14H19NO3/c1-3-15(4-2)12-7-5-11(6-8-12)13(16)9-10-14(17)18/h5-8H,3-4,9-10H2,1-2H3,(H,17,18)
Standard InChI Key JYDZPVFUUZVZOL-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC=C(C=C1)C(=O)CCC(=O)O
Canonical SMILES CCN(CC)C1=CC=C(C=C1)C(=O)CCC(=O)O

Introduction

Physical and Chemical Properties

4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid is characterized by specific physical and chemical properties that define its behavior and potential applications. The compound has a molecular formula of C14H19NO3 with a molecular weight of 249.3 g/mol. As a carboxylic acid derivative, it contains a carboxyl group (-COOH) which contributes to its acidic properties and potential reactivity in biological systems. The compound is registered with CAS number 951889-23-9, providing a unique identifier for this specific chemical structure.

Molecular Identifiers and Structural Information

The compound can be identified through various chemical notation systems, which are essential for database searches and structural comparisons in research settings.

PropertyValue
CAS Number951889-23-9
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
IUPAC Name4-[4-(diethylamino)phenyl]-4-oxobutanoic acid
PubChem Compound ID24727109

Table 1: Basic identifiers of 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid

The compound also has specific chemical notations that precisely define its structure:

Chemical NotationIdentifier
Standard InChIInChI=1S/C14H19NO3/c1-3-15(4-2)12-7-5-11(6-8-12)13(16)9-10-14(17)18/h5-8H,3-4,9-10H2,1-2H3,(H,17,18)
Standard InChIKeyJYDZPVFUUZVZOL-UHFFFAOYSA-N
SMILESCCN(CC)C1=CC=C(C=C1)C(=O)CCC(=O)O

Table 2: Chemical notations for 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid

Structural Analysis and Related Compounds

Functional Groups and Structural Components

4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid contains several key functional groups that define its chemical properties and potential biological activity. The structure can be divided into three main components:

  • The diethylamino group (-N(CH2CH3)2) attached to the phenyl ring at the para position, which likely contributes to the compound's polarity and potential for hydrogen bonding

  • The phenyl ring, providing structural rigidity and potential for π-π interactions

  • The 4-oxobutyric acid chain, featuring both a ketone group and a carboxylic acid terminal group

These functional groups combine to create a molecule with both hydrophobic regions (the phenyl ring and ethyl groups) and hydrophilic regions (the amino, ketone, and carboxylic acid groups), potentially affecting its solubility and pharmacokinetic properties.

Comparison with Related Compounds

Several structurally related compounds provide insight into the potential properties and applications of 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid through comparative analysis.

CompoundMolecular FormulaMolecular WeightKey Structural Difference
4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acidC14H19NO3249.3 g/molDiethylamino group at para position
4-(3,4-dimethylphenyl)-4-oxobutanoic acidC12H14O3206.24 g/molDimethyl groups at 3,4-positions instead of diethylamino group
4-(4-Methylphenyl)-4-oxobutanoic acidC11H12O3192.21 g/mol (calculated)Methyl group at para position instead of diethylamino group
4-(4-Methoxyphenyl)-4-oxobutanoic acidC11H12O4208.21 g/molMethoxy group at para position instead of diethylamino group

Table 3: Comparison of 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid with structurally related compounds

The structural differences among these compounds primarily involve variations in the substituents on the phenyl ring. These modifications can significantly affect the compounds' physical properties, such as solubility, melting point, and boiling point, as well as their biological activities.

Research Status and Future Directions

Current Research Limitations

Research specifically focused on 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid appears limited based on the available search results. Most of the information must be extrapolated from studies on structurally related compounds rather than direct investigations of this specific molecule. This represents a significant gap in the scientific literature that could be addressed by future research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator